5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol
Overview
Description
5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound with a unique structure that combines a phenol group, a diethylamino group, and a naphthylmethyl-piperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps, starting with the preparation of the individual components. The diethylamino group is introduced through a reaction with diethylamine, while the naphthylmethyl-piperazinyl moiety is synthesized separately. These components are then combined through a series of condensation reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, such as temperature, pressure, and pH, to maximize efficiency and minimize waste. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenol group, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol and diethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylmethylamine: Shares the naphthylmethyl group but lacks the diethylamino and phenol groups.
N-Methyl-1-naphthylamine: Similar naphthyl structure but different functional groups.
4-{[(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1-naphthyl)imino]methyl}phenol: Similar phenol and naphthyl groups but different substituents.
Uniqueness
5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(diethylamino)-2-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O/c1-3-29(4-2)24-13-12-22(26(31)18-24)19-27-30-16-14-28(15-17-30)20-23-10-7-9-21-8-5-6-11-25(21)23/h5-13,18-19,31H,3-4,14-17,20H2,1-2H3/b27-19+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTXXDKOBLBANO-ZXVVBBHZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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